molecular formula C10H13NO3 B2470833 N-(oxan-3-yl)furan-3-carboxamide CAS No. 2097919-60-1

N-(oxan-3-yl)furan-3-carboxamide

Cat. No.: B2470833
CAS No.: 2097919-60-1
M. Wt: 195.218
InChI Key: AKCWBIBCPSRDQJ-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including medicinal chemistry and environmental science. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxan-3-yl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with oxan-3-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of automated flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of alternative coupling reagents that are more cost-effective and environmentally friendly may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under controlled temperatures.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(oxan-3-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of furan carboxamides in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and safety profiles.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable chemical compounds.

Comparison with Similar Compounds

N-(oxan-3-yl)furan-3-carboxamide can be compared with other similar compounds, such as:

    Furan-3-carboxamide: Lacks the oxan-3-yl group, which may result in different chemical reactivity and biological activity.

    Oxan-3-yl derivatives: Compounds with the oxan-3-yl group attached to different functional groups, which may exhibit distinct properties and applications.

    Furan derivatives:

The uniqueness of this compound lies in its specific combination of the furan ring and oxan-3-yl group, which imparts unique chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-(oxan-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCWBIBCPSRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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